![molecular formula C24H23F3N4O B214249 N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214249.png)
N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as ATP-competitive AKT inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in cancer treatment.
Mechanism of Action
N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide inhibits the activity of AKT by binding to its ATP-binding site, preventing the phosphorylation of downstream targets that are involved in cell survival and proliferation. This leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have potent anticancer activity in vitro and in vivo. It has been demonstrated to induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit tumor growth in xenograft models of breast and prostate cancer. In addition, N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments is its potent and selective inhibition of AKT activity. This makes it a valuable tool for studying the role of AKT in various cellular processes. However, one of the limitations of using N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the research on N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One area of interest is the development of more potent and selective AKT inhibitors based on the structure of N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. Another area of interest is the investigation of the potential use of N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, the use of N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in the treatment of other diseases, such as diabetes and neurodegenerative disorders, warrants further investigation.
Synthesis Methods
N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitropyrazine with 1-adamantylamine, followed by the reduction of the nitro group and the reaction with 5-bromo-2-fluorobenzaldehyde. The resulting compound is then reacted with 3-amino-5-trifluoromethylpyrazole-4-carboxamide to obtain the final product.
Scientific Research Applications
N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of AKT, a protein kinase that plays a crucial role in the regulation of cell survival and proliferation. AKT is often overexpressed in cancer cells, making it a promising target for cancer therapy. N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has also been investigated for its potential use in the treatment of other diseases, such as diabetes and neurodegenerative disorders.
properties
Product Name |
N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
---|---|
Molecular Formula |
C24H23F3N4O |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H23F3N4O/c25-24(26,27)20-9-19(17-4-2-1-3-5-17)29-21-18(13-28-31(20)21)22(32)30-23-10-14-6-15(11-23)8-16(7-14)12-23/h1-5,9,13-16H,6-8,10-12H2,(H,30,32) |
InChI Key |
HBNGCVPXPQEREJ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C5N=C(C=C(N5N=C4)C(F)(F)F)C6=CC=CC=C6 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C5N=C(C=C(N5N=C4)C(F)(F)F)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.